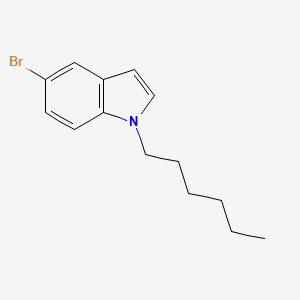

5-BROMO-1-HEXYL-1H-INDOLE

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-hexylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN/c1-2-3-4-5-9-16-10-8-12-11-13(15)6-7-14(12)16/h6-8,10-11H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCJSVSFCRZUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 5 Bromo 1 Hexyl 1h Indole

Electrophilic Aromatic Substitution Patterns in Brominated Indoles

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of the indole (B1671886) ring system. The high electron density of the pyrrole (B145914) portion of the molecule makes it significantly more reactive towards electrophiles than benzene (B151609). The presence of substituents on the indole core, such as the N-hexyl group and the C-5 bromine atom, modulates this reactivity and influences the regiochemical outcome of these transformations.

The indole nucleus exhibits a strong preference for electrophilic attack at the C-3 position of the pyrrole ring. stackexchange.com This regioselectivity is a consequence of the stability of the cationic intermediate (the Wheland intermediate or sigma complex) formed during the reaction. When an electrophile attacks the C-3 position, the resulting positive charge can be delocalized over the C-2 atom and the nitrogen atom without disrupting the aromatic sextet of the fused benzene ring. stackexchange.com This preservation of the benzenoid aromaticity results in a more stable intermediate compared to that formed from an attack at the C-2 position, which would force a non-aromatic structure upon the six-membered ring.

The N-1 hexyl group, being an electron-donating alkyl group, further enhances the electron density of the indole ring system through an inductive effect, thereby increasing its nucleophilicity and reactivity towards electrophiles compared to an unsubstituted indole. nih.gov Consequently, reactions such as alkylation, acylation, and Vilsmeier-Haack formylation on N-alkyl-5-bromoindoles are expected to proceed selectively at the C-3 position. For example, the BF3-OEt2 catalyzed conjugate addition of 5-substituted indoles to maleimides occurs exclusively at the C-3 position to furnish indolylsuccinimides. nih.gov

The bromine atom at the C-5 position exerts a dual electronic effect on the indole ring. Through its inductive effect (-I), bromine is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to an unsubstituted indole. researchgate.net This deactivation makes the reaction require slightly more forcing conditions. However, through its resonance effect (+R), the lone pairs on the bromine atom can donate electron density to the aromatic system.

Reactivity of the Bromine Atom in Substitution Reactions

The bromine atom at the C-5 position of 5-bromo-1-hexyl-1H-indole is the key functional group for transformations that build molecular complexity from the indole core. While the C-Br bond is generally stable, its primary mode of reactivity is through participation in transition-metal-catalyzed cross-coupling reactions. In these processes, a palladium or other metal catalyst inserts into the C-Br bond in an oxidative addition step, activating the indole for subsequent reaction with a wide range of coupling partners. This reactivity is the foundation for the carbon-carbon and carbon-heteroatom bond-forming reactions detailed in the following sections. Direct nucleophilic aromatic substitution (SNAr) at the C-5 position is generally not feasible due to the electron-rich nature of the indole ring, which disfavors attack by nucleophiles.

Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and the C-5 bromine atom makes this compound an ideal substrate for these transformations. These reactions allow for the direct formation of new bonds between the indole C-5 carbon and various other carbon or heteroatom fragments.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. It is a highly versatile and widely used method for forming C(sp²)-C(sp²) bonds. 5-Bromoindoles are effective substrates in Suzuki couplings, allowing for the introduction of a variety of aryl and heteroaryl groups at the C-5 position. The N-hexyl substituent is electronically similar to other alkyl groups and is not expected to interfere with the standard catalytic cycle.

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one | (Het)Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol (B145695) | Good to Excellent | researchgate.net |

| 5-Bromo-1-ethyl-1H-indazole* | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | rsc.org |

| 5-Bromoindole (B119039) | Phenylboronic acid | Ligand-free Pd-nanoparticles | Not specified | Not specified | Not specified | nih.gov |

Note: 5-Bromo-1-ethyl-1H-indazole is a bioisostere of indole and its reactivity in Suzuki coupling is representative.

Beyond the Suzuki reaction, the C-5 bromine atom of this compound enables a variety of other important cross-coupling reactions.

Heck Coupling: This reaction forms a new carbon-carbon bond between the aryl halide and an alkene, catalyzed by palladium. It is a powerful method for synthesizing substituted alkenes. Aqueous conditions have been developed for the Heck modification of 5-bromoindole with various alkenes, demonstrating the reaction's robustness. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, providing a direct route to substituted alkynes. It is typically catalyzed by a combination of palladium and a copper(I) co-catalyst, though copper-free methods are also prevalent. wikipedia.orgnih.gov This reaction has been successfully applied to 5-bromoindole in aqueous media. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It is a premier method for synthesizing arylamines and has been used to functionalize 5-bromoindole with various anilines under aqueous conditions. rsc.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (stannane), catalyzed by palladium. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a drawback. wikipedia.orglibretexts.org

| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Heck Coupling | Acrylic acid / Alkenes | Na₂PdCl₄ / SSPhos | Na₂CO₃ / CH₃CN:H₂O | 5-Vinylindole derivatives | nih.gov |

| Sonogashira Coupling | Phenylacetylene (B144264) | Pd(OAc)₂ / XPhos | Cs₂CO₃ / H₂O | 5-Alkynylindole | researchgate.net |

| Buchwald-Hartwig Amination | Aniline (B41778) | tBu-XPhos L-Pd-G₁ | K₃PO₄ / H₂O | 5-(Phenylamino)indole | rsc.org |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Various | 5-Aryl/Alkenylindole | organic-chemistry.orgwikipedia.org |

Functionalization Reactions of the Hexyl Side Chain

The hexyl side chain of this compound presents a hydrocarbon moiety that is generally less reactive than the indole core. However, under specific conditions, this alkyl chain can undergo functionalization, primarily through free-radical or strong oxidation reactions. The presence of the indole nucleus can influence the reactivity of the C-H bonds along the hexyl chain.

Research into the selective functionalization of N-alkyl chains in indole derivatives is an area of growing interest. While direct C-H functionalization of the indole nucleus is more common, reactions targeting the alkyl substituent are being explored. These reactions often involve transition-metal catalysis or enzymatic processes to achieve selectivity. For instance, the terminal methyl group and the methylene (B1212753) groups of the hexyl chain are potential sites for hydroxylation or halogenation, which would introduce new functional groups for further synthetic modifications.

One potential avenue for functionalization is through directed C-H activation, where a directing group on the indole ring could facilitate the selective reaction at a specific position on the alkyl chain. However, the inherent reactivity of the indole ring, particularly at the C2 and C3 positions, often competes with side-chain functionalization.

Terminal oxidation of long-chain alkanes is a known process, and similar methodologies could potentially be applied to the hexyl side chain of this compound. doubtnut.comnih.govepa.gov Such reactions would likely require specialized catalysts to overcome the activation energy of the C-H bonds and to direct the oxidation to the desired position, typically the terminal (ω) or sub-terminal (ω-1) carbon.

Table 1: Potential Functionalization Reactions of the Hexyl Side Chain

| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Product(s) |

| Terminal Hydroxylation | Biocatalyst (e.g., P450 monooxygenase) | 5-Bromo-1-(6-hydroxyhexyl)-1H-indole |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/heat | Mixture of brominated hexyl chain isomers |

| C-H Activation/Functionalization | Transition metal catalyst (e.g., Pd, Rh), directing group | Position-selective functionalized derivatives |

Reduction and Oxidation Reactions of the Indole Core

Oxidative Transformations and Stability Considerations

The indole ring is an electron-rich heterocycle and is susceptible to oxidation. The oxidation of this compound can lead to a variety of products depending on the oxidant and reaction conditions. Common products of indole oxidation include oxindoles, isatins (indole-2,3-diones), and ring-opened products.

Oxidation of N-alkylindoles can occur at the C2 and C3 positions of the indole ring. For instance, reaction with reagents like N-bromosuccinimide in an aqueous solvent can lead to the formation of a 2-oxindole derivative. The presence of the electron-withdrawing bromine atom at the 5-position may influence the regioselectivity of the oxidation.

The stability of this compound is a crucial consideration. Like many indole derivatives, it can be sensitive to air and light over prolonged periods, potentially leading to the formation of colored impurities due to oxidative degradation. The N-hexyl group does not significantly alter the inherent susceptibility of the indole nucleus to oxidation.

The synthesis of 5-bromo-1H-indole-2,3-dione derivatives has been reported, indicating that the 5-bromoindole scaffold can be oxidized to the isatin (B1672199) level. researchgate.netmdpi.com This suggests that this compound could likely be converted to this compound-2,3-dione under appropriate oxidative conditions, for example, using chromium trioxide or other strong oxidizing agents.

Table 3: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product |

| N-Bromosuccinimide (NBS) in aq. THF | 5-Bromo-1-hexylindolin-2-one |

| Chromium trioxide (CrO3) | This compound-2,3-dione |

| Air/Light (prolonged exposure) | Mixture of degradation products |

The stability of this compound is generally fair under standard laboratory conditions (stored in a cool, dark, and inert atmosphere). However, for long-term storage, it is advisable to protect it from light and oxygen to prevent gradual decomposition.

Advanced Derivatives and Structural Analogues of 5 Bromo 1 Hexyl 1h Indole

Synthesis of Substituted 5-Bromo-1-hexyl-1H-indole Analogues

The C-2 and C-3 positions of the indole (B1671886) ring are primary sites for chemical modification due to their distinct electronic properties. The C-3 position is inherently electron-rich and susceptible to electrophilic substitution, while the C-2 position can be functionalized through methods like directed metalation.

Strategic introduction of substituents at these positions is a key approach to diversifying the this compound structure. One common strategy involves the protection of the indole nitrogen, often with an arenesulfonyl group, which can facilitate subsequent reactions. nih.gov This N-protection enhances the acidity of the C-2 proton, enabling deprotonation with a strong base followed by reaction with an electrophile to introduce a substituent at the C-2 position. core.ac.uk For instance, 2,3-dilithioindoles have been generated and trapped with electrophiles to yield 2,3-disubstituted indoles. researchgate.net

Alternatively, direct electrophilic substitution reactions, such as Friedel-Crafts acylation or Vilsmeier-Haack formylation, preferentially occur at the C-3 position. Base-promoted tandem reactions of 2-alkynyl aniline (B41778) precursors can also lead to the formation of C-2 substituted indoles through a 5-endo-dig cyclization followed by a 1,3'-acyl migration. nsf.gov These methods allow for the introduction of a wide array of functional groups, including alkyl, aryl, acyl, and heteroaromatic moieties, onto the indole core.

Table 1: Synthetic Methodologies for C-2 and C-3 Functionalization of Indole Analogues

| Position | Reaction Type | Reagents/Conditions | Resulting Substituent |

| C-2 | Directed ortho-Metalation | 1. Isopropyl magnesium chloride 2. Electrophile (e.g., I₂) | Halogen, Alkyl, etc. core.ac.uk |

| C-2 | 5-endo-dig Cyclization / Acyl Migration | Base (e.g., t-BuOK) on N-acyl-2-alkynyl anilines | Ketones nsf.gov |

| C-3 | Electrophilic Substitution | Electrophile (e.g., Ac₂O, POCl₃/DMF) | Acyl, Formyl, etc. |

| C-2 & C-3 | Sequential Halogen-Metal Exchange | 1. n-BuLi on 2,3-dibromoindole 2. Electrophiles | Sequential introduction of two different groups iupac.org |

The N-1 position of the 5-bromoindole (B119039) core is readily alkylated to produce a range of analogues with varying N-alkyl chains, which can significantly influence the molecule's physical and chemical properties. The synthesis of these analogues typically involves the deprotonation of the N-H of 5-bromoindole with a base, followed by nucleophilic substitution with an appropriate alkyl halide or tosylate.

Commonly used conditions include sodium hydride (NaH) as the base in an aprotic polar solvent like dimethylformamide (DMF). researchgate.net Alternatively, milder bases such as potassium carbonate (K₂CO₃) in solvents like 1,4-dioxane (B91453) can also be effective. iajps.com This methodology allows for the straightforward introduction of various alkyl groups, including linear chains of different lengths (e.g., butyl, pentyl, decyl) and branched chains (e.g., isopropyl). beilstein-archives.orgresearchgate.net For example, the synthesis of (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole was achieved by refluxing the N-H indole precursor with ethyl halide and potassium carbonate. iajps.com The synthesis of N-allyl-5-bromoindoline-2,3-dione has also been reported, demonstrating the versatility of this alkylation reaction. researchgate.net

Table 2: Examples of N-Alkyl Chain Variations on the 5-Bromoindole Scaffold

| N-Alkyl Group | Alkylating Agent Example | Base/Solvent System | Reference |

| Isopropyl | 2-Bromopropane | NaH / DMF | vibrantpharma.com |

| Butyl | 1-Bromobutane | K₂CO₃ / Dioxane | iajps.com |

| Pentyl | 1-Iodopentane | NaH / DMF | researchgate.net |

| Ethyl | Ethyl bromide | K₂CO₃ / Dioxane | iajps.com |

| Allyl | Allyl bromide | Phase Transfer Catalysis | researchgate.net |

Indole-Fused Heterocyclic Systems Derived from Brominated Indole Precursors

Brominated indoles are valuable precursors for the construction of complex, fused heterocyclic systems. The inherent reactivity of the indole nucleus, combined with the functional handles provided by bromine atoms, enables a variety of cyclization strategies. These reactions can extend the indole's π-system and create rigid, polycyclic architectures.

One major pathway involves intramolecular cyclization reactions where a side chain, previously installed on the indole, reacts with another position on the ring. For example, intramolecular Tsuji–Trost reactions of indolyl allyl carbonates can yield nine-membered rings fused to the C3 and C4 positions of the indole. beilstein-journals.org Similarly, 1,3-dipolar cycloaddition reactions using N-alkylated 5-bromoisatin (B120047) derivatives can generate spiro-fused heterocyclic systems. researchgate.net

Another approach utilizes the C-2 and C-3 positions to build an adjacent ring. The development of methods to synthesize furo[3,4-b]indoles and pyrrolo[3,4-b]indoles highlights the utility of the indole core as a building block for novel ring systems. iupac.org These fused structures are of significant interest due to their presence in various natural products and their potential applications in materials science, such as in dye-sensitized solar cells where indole-fused heterocycles act as electron-rich donor units. researchgate.net

Synthesis and Characterization of Polybrominated Indole Derivatives

Further bromination of this compound can lead to the formation of polybrominated derivatives. The introduction of additional bromine atoms onto the indole nucleus is typically achieved through electrophilic aromatic substitution using a suitable brominating agent. The regioselectivity of these reactions depends heavily on the reaction conditions and the existing substitution pattern on the indole ring.

For instance, the reaction of indole derivatives with molecular bromine can lead to substitution at various positions. acs.org Research on 2,3-dibromo-1-methylindole has shown that subsequent bromination can afford 2,3,6-tribromo- and 2,3,5,6-tetrabromo-1-methylindole, depending on the conditions used. researchgate.net This indicates that the benzene (B151609) portion of the this compound ring, particularly the C-6 position, is susceptible to further electrophilic attack. The synthesis of such polyhalogenated indoles is significant as many marine natural products feature polybrominated indole cores.

Conjugation and Hybrid Structures Utilizing the this compound Scaffold

The bromine atom at the C-5 position of this compound is a key functional handle for creating extended conjugated systems and hybrid molecular structures. This is most commonly achieved through transition-metal-catalyzed cross-coupling reactions.

Reactions such as the Suzuki, Stille, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C-5 position. By coupling this compound with various partners—such as boronic acids (Suzuki), organostannanes (Stille), or terminal alkynes (Sonogashira)—it is possible to link the indole scaffold to other aromatic rings, unsaturated chains, or heterocyclic systems. This strategy is fundamental in materials science for the synthesis of organic semiconductors and dyes, where extending the π-conjugation is crucial for tuning electronic and optical properties. Furthermore, this synthetic versatility allows for the creation of hybrid molecules by conjugating the indole core to other pharmacophores, a common strategy in medicinal chemistry to develop multifunctional therapeutic agents.

Spectroscopic and Structural Characterization of 5 Bromo 1 Hexyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra offer a detailed map of the hydrogen and carbon frameworks within a molecule.

For 5-Bromo-1-hexyl-1H-indole, the ¹H NMR spectrum is expected to display distinct signals corresponding to the hexyl group protons, likely in the upfield region of the spectrum. The protons of the methylene (B1212753) group attached to the indole (B1671886) nitrogen would appear as a triplet, with the other methylene groups of the hexyl chain showing complex multiplets. The protons on the indole ring would exhibit chemical shifts and coupling constants consistent with a 1,5-disubstituted pattern.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. In 5-bromo-3-cyclohexyl-1H-indole, the carbon signals for the indole ring are observed in the aromatic region (δ 112.2-135.0 ppm), with the carbon bearing the bromine atom (C5) appearing at a characteristic chemical shift. rsc.org The presence of the hexyl group in this compound would be confirmed by a series of signals in the aliphatic region of the ¹³C NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Related Bromo-Substituted Indole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 5-Bromo-3-cyclohexyl-1H-indole | 7.97 (s, 1H), 7.76 (d, J=1.6 Hz, 1H), 7.27-7.21 (m, 1H), 7.18-7.16 (m, 1H), 6.90 (d, J=2.0 Hz, 1H), 2.77-2.72 (m, 1H), 2.05 (d, J=7.2 Hz, 3H), 1.85-1.75 (m, 3H), 1.50-1.36 (m, 4H) | 135.0, 128.6, 124.5, 122.9, 121.9, 120.8, 112.6, 112.2, 35.3, 34.0, 26.9, 26.5 | rsc.org |

| 5-Bromo-3-methyl-1H-indole | 7.92 (s, 1H), 7.73 (d, J=1.6 Hz, 1H), 7.29 (dd, J=8.6, 1.9 Hz, 1H), 7.22 (d, J=8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J=0.9 Hz, 3H) | 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. In the case of this compound, mass spectrometry would confirm the molecular weight corresponding to its chemical formula, C₁₄H₁₈BrN.

The presence of bromine is readily identified in the mass spectrum by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). While specific fragmentation data for this compound is not detailed in the provided search results, general fragmentation pathways for indole derivatives have been studied. researchgate.net

The fragmentation of the molecular ion of this compound would likely involve the loss of the hexyl group as a primary fragmentation step, leading to a prominent peak corresponding to the 5-bromo-1H-indole cation. Further fragmentation of the indole ring could occur, involving the loss of small molecules such as HCN. The analysis of these fragmentation patterns can provide valuable confirmation of the compound's structure. For instance, studies on 5-nitro-2-aryl-1H-indole-3-carboxaldehydes have shown characteristic fragmentation pathways under fast atom bombardment (FAB) mass spectrometry, which can serve as a reference for predicting the behavior of other substituted indoles.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Although a specific IR spectrum for this compound is not available, data from related compounds such as 5-bromo-3-cycloheptyl-1H-indole can be used for comparison. rsc.org The IR spectrum of this related compound shows a characteristic N-H stretching vibration at 3431 cm⁻¹. rsc.org However, in this compound, this N-H band would be absent due to the substitution of the indole nitrogen with a hexyl group.

The IR spectrum of this compound is expected to show:

C-H stretching vibrations for the aromatic indole ring and the aliphatic hexyl chain, typically in the region of 3100-2850 cm⁻¹.

C=C stretching vibrations of the aromatic ring, which are expected in the 1600-1450 cm⁻¹ region.

C-N stretching vibrations , typically observed in the 1350-1250 cm⁻¹ range.

C-Br stretching vibration , which would appear in the fingerprint region, typically below 800 cm⁻¹.

The presence of these characteristic absorption bands would provide strong evidence for the key functional groups within the this compound molecule.

X-ray Crystallography for Solid-State Structure Determination (based on related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, the extensive crystallographic data available for a wide range of substituted indole derivatives allows for a detailed discussion of the potential solid-state characteristics of this compound. nih.govnih.goviucr.orgiucr.orgmdpi.comnih.govacs.orgnih.govnih.govscienceopen.comresearchgate.netmdpi.com

The initial step in X-ray crystallography is the growth of high-quality single crystals. For indole derivatives, this is often achieved by slow evaporation of a solution of the compound in a suitable solvent. iucr.orgnuph.edu.ua Common solvents used for crystallizing indole derivatives include chloroform, methanol, and ethyl acetate/petroleum ether mixtures. iucr.orgmdpi.comresearchgate.net Once suitable crystals are obtained, they are mounted on a diffractometer for data collection, where they are irradiated with X-rays to produce a diffraction pattern.

The diffraction data is processed to determine the unit cell dimensions, space group, and the positions of the atoms within the crystal lattice. For example, 3-((4-bromophenyl)thio)-1H-indole crystallizes in the orthorhombic space group P2₁2₁2₁ with Z=4. researchgate.net Another related compound, a 5-methoxy-1H-indole-2-carboxylic acid polymorph, crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com The final refined structure is evaluated based on parameters such as the R-factor, which indicates the agreement between the experimental and calculated structure factors.

Table 2: Representative Crystal Data for Related Indole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 3-((4-bromophenyl)thio)-1H-indole | Orthorhombic | P2₁2₁2₁ | 5.6392(2) | 7.7930(3) | 28.2476(8) | 90 | researchgate.net |

| 5-methoxy-1H-indole-2-carboxylic acid | Monoclinic | P2₁/c | 4.0305(2) | 13.0346(6) | 17.2042(9) | 91.871(5) | mdpi.com |

| Ethyl 5-chloro-1H-indole-2-carboxylate | Monoclinic | P2₁/n | - | - | - | - | nih.gov |

The crystal packing of indole derivatives is governed by a variety of intermolecular interactions, including hydrogen bonding and π–π stacking. In indole derivatives with an N-H group, N-H···O or N-H···π hydrogen bonds are common and play a significant role in the supramolecular assembly. nih.govnih.gov

In the absence of the N-H donor in this compound, other weak interactions would dictate the crystal packing. These could include C-H···π interactions, where a hydrogen atom from a hexyl chain or the indole ring interacts with the π-system of an adjacent molecule. nih.goviucr.orgnih.gov

Computational and Theoretical Investigations of 5 Bromo 1 Hexyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT calculations have been successfully applied to various indole (B1671886) derivatives to predict their geometries and electronic properties. researchgate.netresearchgate.net

The first step in most quantum chemical calculations is geometry optimization, a process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. storion.ru For 5-Bromo-1-hexyl-1H-indole, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure. DFT methods, such as B3LYP with a 6-31G** basis set, are commonly employed for this purpose. researchgate.net

The conformational analysis of the 1-hexyl group is a crucial aspect of the geometry optimization for this compound. The hexyl chain can adopt various conformations due to rotation around its carbon-carbon single bonds. Computational methods can be used to identify the lowest energy conformer, which is the most likely structure to be observed.

Table 1: Representative Optimized Geometrical Parameters for an Indole Ring System

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C2-C3 | ~1.38 |

| C3-C3a | ~1.44 |

| C3a-C4 | ~1.40 |

| C4-C5 | ~1.38 |

| C5-C6 | ~1.40 |

| C6-C7 | ~1.39 |

| C7-C7a | ~1.45 |

| N1-C2 | ~1.38 |

| N1-C7a | ~1.39 |

| C2-N1-C7a | ~108.5° |

| N1-C2-C3 | ~110.0° |

| C2-C3-C3a | ~107.5° |

Note: These are typical values for an indole ring and may vary slightly for this compound upon specific calculation.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT calculations provide valuable information about the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For indole derivatives, the HOMO is typically localized on the indole ring, reflecting its electron-rich nature. The LUMO is also often distributed over the aromatic system. The presence of a bromine atom at the 5-position and a hexyl group at the 1-position will influence the energies of these orbitals.

Table 2: Calculated Electronic Properties for a Representative Bromo-Indole Derivative

| Property | Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These values are illustrative and would need to be specifically calculated for this compound.

Hirshfeld Surface Analysis for Detailed Intermolecular Contact Visualization

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netnih.govuomphysics.net This analysis is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal.

By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.gov Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonding. najah.edu

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Indole Derivative

| Contact Type | Percentage Contribution (%) |

| H···H | 40-60 |

| C···H | 10-20 |

| Br···H | 5-15 |

| N···H | 1-5 |

Note: The specific contributions for this compound would depend on its crystal structure.

Advanced Quantum Chemical Calculations for Reaction Mechanisms

Advanced quantum chemical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. researchgate.net These calculations can identify transition states, which are the energy maxima along a reaction pathway, and determine the activation energies for different reaction steps. This information is crucial for understanding the kinetics and feasibility of a chemical transformation. cam.ac.uk

For example, these methods could be used to study the mechanism of further functionalization of the indole ring, such as in cross-coupling reactions where the bromine atom is substituted. By modeling the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for a deeper understanding of the factors that control the reaction's outcome and can aid in the design of new synthetic routes.

Advanced Applications of 5 Bromo 1 Hexyl 1h Indole in Organic and Medicinal Chemistry Research

Role as a Versatile Privileged Scaffold in Organic Synthesis

The concept of a privileged scaffold refers to molecular frameworks that are capable of providing ligands for diverse biological receptors. The indole (B1671886) ring system is a classic example of such a scaffold. 5-Bromo-1-hexyl-1H-indole leverages this core structure, enhancing its utility through strategic substitutions that facilitate advanced synthetic manipulations. The N-hexyl group improves solubility in organic solvents, a crucial property for reaction chemistry, while the 5-bromo substituent is a key functional group for a wide range of metal-catalyzed cross-coupling reactions.

Building Block for Complex Molecule Synthesis and Natural Product Analogues

This compound is an exemplary starting material for the construction of more elaborate molecular architectures. The bromine atom at the 5-position is a versatile handle for introducing chemical diversity through powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This is particularly valuable in the synthesis of analogues of natural products, where slight structural modifications can lead to significant changes in biological activity.

For instance, the synthesis of complex indole alkaloids or related phytoalexins often involves the late-stage functionalization of a pre-formed indole core. The 5-bromo position allows for the strategic attachment of various side chains, rings, and functional groups via reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, attaching new aryl or heteroaryl moieties.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions enable chemists to systematically build complexity and generate libraries of compounds based on the 5-substituted-1-hexyl-indole scaffold. This approach has been utilized in the development of inhibitors for various biological targets, where the 5-position of the indole is explored for crucial interactions within a protein's binding pocket. nih.gov

Precursor in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, are highly valued for their efficiency and atom economy. Cascade reactions, in which a sequence of intramolecular transformations occurs under a single set of reaction conditions, are powerful tools for rapidly building molecular complexity.

This compound is a suitable precursor for designing such processes. The indole nucleus itself can participate in various MCRs. Furthermore, the bromo-substituent can initiate palladium-catalyzed cascade sequences. For example, a Heck reaction at the 5-position could be followed by an intramolecular cyclization, leading to the rapid assembly of polycyclic indole systems. This strategy avoids the need for multiple purification steps and minimizes solvent waste, aligning with the principles of green chemistry.

Exploration as a Structural Motif in Medicinal Chemistry Research

The indole scaffold is present in a multitude of approved drugs and clinical candidates. This compound serves as a key structural motif in medicinal chemistry, providing a foundation for the discovery of new therapeutic agents. Its two points of diversity—the N1-hexyl chain and the C5-bromo position—are ideal for systematic modification in drug discovery campaigns.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This compound is an excellent platform for SAR exploration. The 5-bromo position acts as a versatile anchor point for introducing a wide range of substituents via cross-coupling chemistry, allowing researchers to probe the steric, electronic, and hydrogen-bonding requirements of a biological target. nih.govacs.org

Simultaneously, the N1-hexyl group can be varied to optimize pharmacokinetic properties. Altering the chain length (e.g., from butyl to octyl) or introducing branching can fine-tune the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. This dual-handle approach allows for the systematic optimization of both potency (through C5 modification) and drug-like properties (through N1 modification). nih.gov

Table 1: Derivatization Strategies for SAR Studies of this compound

Position of Modification Synthetic Strategy Purpose of Modification Example Reactions C5-Position (from Bromo) Metal-Catalyzed Cross-Coupling Probe target binding pocket; modulate potency and selectivity. Suzuki, Sonogashira, Heck, Buchwald-Hartwig Amination N1-Position (Hexyl Chain) Variation in N-alkylation starting material Modulate lipophilicity, solubility, and cell permeability (ADME properties). Williamson ether-type synthesis with different alkyl halides

Design and Synthesis of Chemical Probes for Biological Systems

A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in biological systems. nih.gov The design of effective chemical probes requires a scaffold that can be readily modified to incorporate reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling, without losing affinity for the target.

This compound is an ideal starting point for such probes. The core indole structure can provide the necessary binding affinity for a target protein, such as a bromodomain or kinase. nih.govacs.org The bromine atom serves as a convenient attachment point for linking the indole scaffold to a functional moiety. For example, a Sonogashira coupling reaction can be used to attach an alkyne-containing fluorescent dye or a biotin tag. The hexyl group can enhance cell permeability, allowing the probe to be used in live-cell imaging or target engagement studies. This synthetic tractability makes the scaffold highly valuable for developing tools to interrogate complex biological processes. nih.gov

Potential in Material Science Research as a Component in Functional Materials

Beyond its biological applications, the unique electronic properties of the indole ring make this compound and its derivatives attractive for material science research, particularly in the field of organic electronics.

The N-hexyl group is a common feature in soluble organic semiconductors, as it enhances processability from solution, which is essential for fabricating devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The long alkyl chain helps to control the self-assembly and molecular packing of the material in thin films, which is critical for efficient charge transport. rsc.org

Furthermore, the 5-bromo position allows the molecule to be used as a monomer in polymerization reactions. For example, through Suzuki or Yamamoto polycondensation, this compound can be polymerized to form polyindoles. These conjugated polymers have potential applications as conductive materials, in electrochromic devices, and as components in the active layer of solar cells. tandfonline.comrsc.orgmeskeveeyamcollege.ac.in The combination of the electron-rich indole core, the solubilizing hexyl chain, and the polymerizable bromo-handle makes this compound a promising building block for novel functional materials.

Table 2: Potential Applications of this compound in Material Science

Application Area Role of this compound Key Structural Features Organic Field-Effect Transistors (OFETs) Building block for soluble organic semiconductors. N-hexyl group for solution processability and molecular packing. nih.gov Organic Photovoltaics (OPVs) Monomer for synthesizing conductive polyindole polymers. nih.gov Conjugated indole core for electronic properties; 5-bromo for polymerization. Electrochromic Devices Precursor for polymers that can change color upon application of a voltage. Redox-active indole nucleus.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for N-Alkyl-5-Bromoindoles

The synthesis of N-alkylindoles is a cornerstone of heterocyclic chemistry, yet traditional methods often rely on harsh conditions and generate significant waste. The future necessitates the adoption of greener, more efficient synthetic strategies.

Research Findings: Recent progress has focused on minimizing the environmental impact of indole (B1671886) synthesis. Iron-catalyzed C-H bond alkylation of indoles using unactivated alkenes presents a highly regioselective and atom-economical approach. rsc.orgoup.com This method operates under additive-free or solvent-free conditions, utilizing renewable solvents like 2-MeTHF when necessary, which aligns with the principles of green chemistry. rsc.orgoup.com Another significant advancement is the use of visible-light-promoted, photocatalyst-free C-3 alkylation of indoles, which employs aerial oxygen as the sole oxidant and proceeds at room temperature, offering a substantial reduction in energy consumption. rsc.org

Furthermore, flow chemistry is emerging as a transformative technology for synthesizing indole derivatives. nih.govresearchgate.net Continuous flow processes, particularly for classic reactions like the Fischer and Heumann indole syntheses, offer dramatically reduced reaction times, improved yields, and enhanced scalability compared to traditional batch procedures. nih.govnih.gov These systems allow for high-temperature and high-pressure conditions to be safely exploited, leading to remarkable productivity gains. nih.gov The development of modular synthetic routes from renewable resources, such as lignin, also represents a critical step towards a sustainable chemical industry, providing bio-based pathways to valuable indole structures. bohrium.com

Table 1: Comparison of Synthetic Methodologies for N-Alkylindoles

| Feature | Traditional Batch Synthesis | Iron-Catalyzed C-H Alkylation | Photocatalyst-Free Alkylation | Continuous Flow Synthesis |

|---|---|---|---|---|

| Catalyst | Often requires stoichiometric strong bases or expensive metal catalysts. | Sustainable and abundant iron catalyst. rsc.org | No catalyst required. rsc.org | Can incorporate various catalysts, including solid-supported ones. |

| Solvents | Often uses DMF or other high-boiling polar aprotic solvents. | Solvent-free or uses green solvents like 2-MeTHF. oup.com | Typically uses DMSO. rsc.org | Reduced solvent volume; allows for use of greener solvents. |

| Energy Input | Often requires high temperatures and long reaction times (e.g., >48 hours). acs.org | Less energy-intensive conditions. rsc.org | Ambient temperature, uses visible light. rsc.org | Significantly shorter reaction times (minutes vs. hours). nih.govnih.gov |

| Atom Economy | Can be low due to use of protecting groups and stoichiometric reagents. | High atom economy. oup.com | High, uses aerial oxygen as oxidant. rsc.org | Generally high due to optimized stoichiometry. |

| Scalability | Can be challenging to scale up safely and efficiently. | Scalable. oup.com | Potentially scalable. | Excellent scalability and productivity (e.g., 25 g·h−1). nih.gov |

Exploration of Undiscovered Reactivity Profiles and Chemical Transformations

The inherent reactivity of the indole nucleus, particularly when functionalized with both a bromine atom and an N-alkyl group, offers a rich landscape for discovering new chemical transformations. The bromine at the C-5 position is a versatile handle for cross-coupling reactions, while the various C-H bonds on the scaffold are targets for direct functionalization.

Research Findings: Transition-metal catalyzed C-H functionalization has become a primary tool for modifying the indole scaffold. nih.gov While the C-2 and C-3 positions of the pyrrole (B145914) ring are inherently more reactive, significant progress has been made in the site-selective functionalization of the less accessible C-4 to C-7 positions on the benzene (B151609) ring. nih.govnih.govacs.org These methods, often guided by directing groups, enable a wide range of transformations including arylation, alkenylation, and borylation. nih.gov Cross-Dehydrogenative-Coupling (CDC) reactions, which form C-C bonds directly from two C-H bonds, represent a particularly atom-economical approach to modifying indoles without pre-functionalization. oup.com

The bromine atom at C-5 makes compounds like 5-bromo-1-hexyl-1H-indole ideal substrates for a multitude of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings. researchgate.netacs.org These reactions allow for the introduction of diverse aryl, alkynyl, and vinyl substituents, creating a vast library of functionalized indole derivatives. researchgate.net Future research will likely focus on developing novel coupling partners and more sustainable catalyst systems, including those based on nickel, to perform traditionally challenging alkyl-alkyl couplings. rsc.orgacs.org Additionally, photo-induced reactions, such as the 1,2-alkylarylation/cyclization of alkenes with N-alkylindoles, are opening pathways to complex polycyclic structures via the formation of electron donor-acceptor (EDA) complexes under mild conditions. nih.gov

Table 2: Emerging Chemical Transformations for Functionalized Indoles

| Transformation Type | Description | Key Features | Potential Application for this compound |

|---|---|---|---|

| Site-Selective C-H Arylation | Direct coupling of a C-H bond on the indole benzene ring (C4-C7) with an aryl partner. nih.govacs.org | Utilizes directing groups and transition-metal catalysts (Pd, Cu) to overcome inherent reactivity preferences. acs.org | Functionalization at C4, C6, or C7 to create novel poly-substituted scaffolds. |

| Cross-Dehydrogenative-Coupling (CDC) | Forms a C-C bond by activating two C-H bonds, one on the indole and one on a coupling partner. oup.com | Highly atom-economical, avoids pre-functionalization, often uses aerobic oxygen as the oxidant. oup.com | Direct coupling at C-2 or C-3 with various partners to build complexity efficiently. |

| Carbonylative Cyclization | Palladium-catalyzed reactions that incorporate carbon monoxide to synthesize and functionalize indoles. nih.gov | Introduces carbonyl functionalities, enabling access to structures like 2-aroylindoles and indeno[1,2-b]indol-10(5H)-ones. nih.gov | Use in multi-step synthesis to build complex, fused heterocyclic systems. |

| Photo-induced EDA Complex Reactions | Formation of an electron donor-acceptor (EDA) complex between an N-alkylindole and an alkyl halide to initiate cyclization. nih.gov | Metal-free, redox-neutral, proceeds under mild visible-light irradiation. nih.gov | Synthesis of novel tetrahydrofuran-fused indole structures. |

| Nickel-Catalyzed Alkyl-Alkyl Coupling | Cross-coupling reactions utilizing nickel catalysts to overcome challenges like β-hydride elimination. rsc.orgacs.org | Enables the formation of C(sp³)-C(sp³) bonds, expanding the scope of accessible structures. | Coupling at the C-5 position (after conversion to an organometallic reagent) with alkyl partners. |

Advanced Computational Modeling for Predictable Synthesis and Functionalization

The intersection of computational chemistry and organic synthesis offers a powerful paradigm for accelerating discovery. In silico methods are becoming indispensable for predicting reaction outcomes, elucidating mechanisms, and designing novel molecules with desired properties, thereby reducing the need for extensive empirical screening.

Research Findings: Density Functional Theory (DFT) has proven to be a robust tool for investigating the mechanisms of indole functionalization. nih.govacs.orgrsc.org DFT calculations can elucidate the energetically favorable pathways in complex catalytic cycles, such as the rhodium-catalyzed C-H insertion of carbenes into indoles, by comparing different potential intermediates like enol versus oxocarbenium ylides. nih.govacs.org Such studies can explain and predict how substituents on the indole or the reactant influence reaction pathways and selectivity. nih.gov Furthermore, DFT has been used to calculate the electronic structure of substituted indoles to predict their oxidation potentials, which correlates well with experimental observations and explains differences in subsequent coupling reactions. rsc.org

Beyond mechanistic studies, machine learning (ML) is revolutionizing the prediction of reaction outcomes. nih.govbohrium.com Neural network models, trained on vast databases of experimental reactions, can now predict the major product of a reaction from a set of plausible candidates with high accuracy. bohrium.comnih.gov These models can also recommend suitable reaction conditions (catalysts, solvents, temperature), addressing a critical bottleneck in experimental validation. acs.orgrsc.org For drug design, computational approaches like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to design indole derivatives and predict their biological activity, as demonstrated in the design of inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1). rsc.orgresearchgate.net

Table 3: Applications of Computational Modeling in Indole Chemistry

| Computational Method | Application Area | Specific Task | Outcome/Benefit |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Elucidation | Calculating transition state energies and reaction profiles for C-H functionalization. nih.govacs.org | Understanding reaction pathways and the origins of regioselectivity and chemoselectivity. |

| Property Prediction | Determining electronic structure and spin density distribution of indole radical cations. rsc.org | Predicting redox potentials and explaining reactivity in subsequent coupling reactions. | |

| Machine Learning (ML) / Neural Networks | Reaction Outcome Prediction | Classifying the "true" major product from a list of computer-generated possibilities. bohrium.comnih.gov | Accelerating synthesis planning by predicting reaction success in silico. |

| Condition Optimization | Recommending catalysts, solvents, and temperatures for a given transformation. acs.orgrsc.org | Reducing experimental effort by intelligently proposing optimal reaction conditions. | |

| Molecular Docking & QSAR | Drug Design | Predicting the binding affinity and interaction patterns of indole derivatives with protein targets (e.g., VEGFR-2). | Rational design of potent and selective enzyme inhibitors or receptor ligands. rsc.org |

| Pathway Reconstruction | Biosynthesis Elucidation | Using protein-ligand docking and structural modeling to predict enzymes involved in a metabolic pathway. oup.com | Guiding in vitro reconstruction and validation of biosynthetic routes to indole-containing natural products. |

Design of Next-Generation Indole-Based Chemical Scaffolds with Tunable Properties

The indole scaffold is a "privileged structure" in medicinal chemistry and materials science due to its unique electronic properties and synthetic versatility. rsc.org Future research will focus on designing novel indole-based architectures where these properties can be precisely tuned for specific functions, leading to advanced materials, sensors, and therapeutics.

Research Findings: The inherent fluorescence of the indole core makes it an excellent platform for developing chemosensors and molecular probes. nih.gov By functionalizing the indole scaffold with specific recognition moieties containing heteroatoms (N, O, S), scientists have created sensors that detect cations, anions, and neutral species through measurable changes in color or fluorescence. nih.govresearchgate.net These sensors have applications in environmental monitoring and biological imaging. nih.gov For instance, indole-based probes have been designed for the selective detection of biologically important ions like Cu²⁺ and F⁻. oup.comresearchgate.net

In materials science, indole derivatives are being explored for their optoelectronic properties. acs.org By creating π-expanded systems, such as fusing indole and indolizine moieties, researchers can fine-tune the HOMO-LUMO gap, leading to materials with vivid colors and fluorescence across the visible spectrum. acs.org These novel polycyclic aromatic compounds exhibit enhanced stability compared to traditional acenes, making them promising candidates for organic electronic devices. acs.org The development of stimuli-responsive materials, which change their properties in response to external signals like light or pH, is another exciting frontier. nih.govnih.govmdpi.com Indole derivatives, particularly as part of donor-acceptor Stenhouse adducts (DASA) photoswitches, can convert light energy into molecular motion, making them key components in photoactuators. nih.gov

Table 4: Functional Indole-Based Scaffolds and Their Tunable Properties

| Scaffold Type | Tunable Property | Mechanism of Action / Design Principle | Potential Application |

|---|---|---|---|

| Fluorogenic Chemosensors | Fluorescence/Color | Analyte binding to recognition sites alters the electronic structure, affecting properties like ICT or FRET. nih.govresearchgate.net | Detection of metal ions (Cu²⁺, Hg²⁺) and anions (F⁻) in biological and environmental samples. oup.comresearchgate.netacs.org |

| π-Expanded Indoloindolizines | Optoelectronic Properties (HOMO-LUMO gap) | Benzannulation at specific positions modulates the aromaticity and conjugation of the polycyclic system. acs.org | Stable, tunable organic materials for optoelectronic devices like OLEDs. acs.org |

| Indole-Based Dyes for DSSC | Light Absorption & Electron Transfer | Incorporating electron-donor (e.g., triphenylamine) and acceptor groups to create a D-π-A structure. rsc.org | Metal-free organic dyes for dye-sensitized solar cells (DSSCs). rsc.org |

| Photo-Responsive Scaffolds (DASA) | Isomerization (Color & Shape Change) | Light-induced reversible cyclization of a linear push-pull chromophore based on an indoline donor. nih.gov | Molecular switches, photoactuators, and smart materials. nih.gov |

| pH-Responsive Nanovehicles | Drug Release / Structural Disintegration | Protonation of moieties (e.g., imidazole) incorporated alongside indole derivatives in acidic environments (e.g., tumors). mdpi.com | Targeted drug delivery systems that release their payload in diseased tissues. mdpi.com |

Synergistic Research at the Interface of Organic Chemistry with Emerging Disciplines

The future impact of indole chemistry will be magnified through its integration with other scientific fields. The versatility of the indole scaffold makes it an ideal platform for synergistic research at the interface of organic synthesis, chemical biology, materials science, and organocatalysis.

Research Findings: In chemical biology and drug discovery , the indole nucleus is a cornerstone scaffold for developing therapeutic agents against a wide range of diseases, including cancer, infections, and neurodegenerative disorders. nih.govnih.gov Its ability to mimic the structure of peptides allows it to bind to diverse biological targets. nih.gov Current research focuses on designing multi-targeted agents and exploring novel mechanisms of action. nih.gov Furthermore, indole chemistry is crucial for bioconjugation, where selective functionalization of tryptophan residues in peptides and proteins allows for the attachment of probes or therapeutic payloads. nih.gov

In materials science , indole is being incorporated as a sustainable aromatic unit into high-performance biopolyesters. nih.govrsc.org These materials exhibit excellent thermal stability and tunable glass-transition temperatures, offering a renewable alternative to fossil-based plastics like PET. acs.orgnih.gov The synthesis of functional polymers, such as poly(N-arylene diindolylmethane)s, via catalyst-free C-N coupling reactions yields materials with strong solid-state fluorescence and electroactivity, suitable for use in sensors and electronic devices. rsc.org

In organocatalysis , chiral indole derivatives like indolines are key targets. rsc.orgrsc.org Organocatalytic asymmetric dearomatization (organo-CADA) reactions have emerged as powerful methods for converting flat indole structures into complex, enantioenriched 3D frameworks. rsc.orgrsc.org These chiral building blocks are invaluable for the total synthesis of complex natural products. oup.com The catalytic asymmetric Friedel–Crafts reaction, utilizing either organocatalysts or chiral metal complexes, remains a primary method for accessing optically active indole derivatives. acs.orgnih.gov

Table 5: Interdisciplinary Applications of Indole Chemistry

| Discipline | Synergistic Application | Key Research Focus | Example |

|---|---|---|---|

| Chemical Biology | Drug Discovery & Bio-probes | Design of multi-targeted therapeutic agents; development of indole-based enzyme inhibitors and receptor ligands. nih.govnih.gov | Synthesis of indole-based tubulin polymerization inhibitors for anticancer therapy. nih.gov |

| Bioconjugation | Site-selective C-H functionalization of tryptophan residues in proteins for labeling and modification. nih.gov | Metal-mediated ethynylation of tryptophan in dipeptides. nih.gov | |

| Materials Science | Sustainable Polymers | Using indole-based dicarboxylates as renewable aromatic monomers for high-performance polyesters. nih.govrsc.org | Synthesis of amorphous, transparent indole-based polyesters with high thermal stability. acs.org |

| Functional Polymers | Catalyst-free polymerization to create polymers with intrinsic fluorescence and electroactivity. rsc.org | Poly(N-arylene diindolylmethane)s as blue-light emitters for organic electronics. rsc.org | |

| Organocatalysis | Asymmetric Synthesis | Development of organocatalytic asymmetric dearomatization (organo-CADA) reactions to create chiral indolines. rsc.orgrsc.org | Synthesis of enantioenriched spiro-indolenine frameworks. rsc.org |

| C-C Bond Formation | Use of chiral Brønsted acids or bifunctional catalysts for enantioselective Friedel–Crafts reactions of indoles. acs.orgnih.gov | Asymmetric conjugate addition of indoles to α,β-unsaturated ketones. mdpi.com | |

| Electrochemical Sensing | Clinical Diagnostics | Engineering electrode surfaces with indole-functionalized materials to enhance sensitivity and selectivity. | Development of sensors for the rapid detection of tryptophan in biofluids as a disease marker. |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-bromo-1-hexyl-1H-indole derivatives?

- Methodology : The synthesis often involves nucleophilic substitution or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 3-(2-azidoethyl)-5-bromo-1H-indole derivatives are synthesized using PEG-400/DMF solvent systems with CuI as a catalyst. Reaction monitoring via TLC (e.g., Rf = 0.30 in 70:30 EtOAc/hexane) and purification via flash chromatography (EtOAc/hexane gradients) are critical for yield optimization. Post-reaction workup includes aqueous extraction to remove unreacted reagents .

- Data Analysis : Compare NMR shifts (e.g., 7.23 ppm for aromatic protons) and HRMS data (e.g., m/z 427.0757 [M+H]) to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound derivatives?

- Methodology : Combine multiple analytical techniques:

- NMR Spectroscopy : Analyze , , and NMR spectra for chemical shifts and coupling constants (e.g., NMR: δ = -114.65 for fluorinated analogs) .

- Mass Spectrometry : Use FAB-HRMS to verify molecular weights (e.g., m/z 385.0461 [M+H]) .

- Chromatography : Monitor reaction progress via TLC and confirm purity using HPLC or GC-MS .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can they be addressed?

- Methodology : Use programs like SHELXL for small-molecule refinement. Challenges include:

- Disorder in Alkyl Chains : Apply constraints to hexyl group torsion angles during refinement .

- Heavy Atom Effects : Bromine’s high electron density may distort X-ray diffraction data. Use high-resolution synchrotron data and multi-scan absorption corrections .

- Validation : Cross-check refinement metrics (e.g., ) and electron density maps (σmax/σmin thresholds) using OLEX2 or SHELXTL .

Q. How do substituents on the indole ring influence the bioactivity of this compound derivatives?

- Methodology : Perform structure-activity relationship (SAR) studies:

- Functional Group Variation : Compare analogs with triazole (e.g., 9c ) or fluorophenyl (9d ) substituents using in vitro assays (e.g., antioxidant activity in ischemia models) .

- Electronic Effects : Analyze NMR shifts (e.g., 146.0 ppm for electron-deficient carbons) to correlate electronic properties with activity .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to resolve contradictions between synthetic yields (e.g., 25% vs. 50%) and bioactivity outcomes .

Q. What strategies resolve discrepancies in spectroscopic data for structurally similar 5-bromo-indole derivatives?

- Methodology :

- NMR Assignment Conflicts : Re-examine coupling constants (e.g., J = 7.2 Hz for ethylenic protons) and compare with DFT-calculated chemical shifts .

- Mass Spectral Ambiguities : Use isotopic pattern analysis (e.g., / ratio) to distinguish molecular ion clusters .

- Collaborative Validation : Cross-reference datasets with crystallographic coordinates (e.g., CIF files from Acta Crystallographica) to confirm assignments .

Key Recommendations for Researchers

- Synthetic Optimization : Prioritize CuI catalyst loading (e.g., 1.0 g per 700 mg substrate) and solvent polarity adjustments to improve yields .

- Advanced Characterization : Integrate crystallography with spectroscopic data to resolve structural ambiguities .

- Contradiction Management : Use meta-analysis frameworks to reconcile conflicting bioactivity or synthetic efficiency data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.